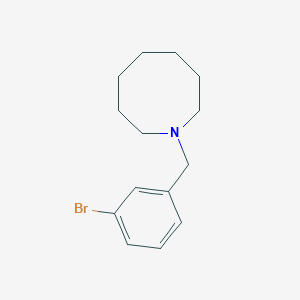
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes. BAY 73-6691 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 selectively inhibits PDE9A, which is highly expressed in the brain and heart. PDE9A hydrolyzes cGMP, which is involved in various physiological processes such as vasodilation, neurotransmission, and cell proliferation. By inhibiting PDE9A, this compound 73-6691 increases intracellular levels of cGMP, which leads to downstream effects such as increased vasodilation, improved cognitive function, and reduced cell proliferation.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. In addition to the effects mentioned above, this compound 73-6691 has been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-oxidant effects by reducing oxidative stress in animal models of Parkinson's disease and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for PDE9A, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including its relatively low potency compared to other PDE inhibitors and its potential off-target effects on other PDE isoforms.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691. One area of interest is its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and treatment duration for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is also potential for the development of novel PDE9A inhibitors with improved potency and selectivity.
Synthesemethoden
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with 2,3-dimethylaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is then reacted with N-methylpiperazine in the presence of a base such as triethylamine to give this compound 73-6691.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In preclinical studies, this compound 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by increasing cGMP levels in the brain. It has also been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of myocardial infarction and heart failure. Additionally, this compound 73-6691 has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-6-4-5-11(2)12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSOBLLIWHXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)
![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)


